Apomorphine hydrochloride
Vue d'ensemble
Description
Le chlorhydrate d'apomorphine est un agoniste dopaminergique non-ergoté principalement utilisé dans le traitement de la maladie de Parkinson. Il s'agit d'un dérivé de la morphine, bien qu'il ne contienne pas le squelette de la morphine ni ne se lie aux récepteurs opioïdes . Le chlorhydrate d'apomorphine est connu pour sa capacité à stimuler les récepteurs de la dopamine, en particulier les récepteurs D2, qui jouent un rôle crucial dans le contrôle moteur .
Mécanisme D'action
Target of Action
Apomorphine hydrochloride is a non-ergoline dopamine agonist with high binding affinity to dopamine D2, D3, and D5 receptors . These receptors are primarily located in the caudate-putamen, a region of the brain responsible for locomotor control .
Mode of Action
This compound interacts with its targets by stimulating the post-synaptic dopamine D2-type receptors within the brain . This stimulation may be responsible for apomorphine’s action . The exact means by which the cellular effects of apomorphine treat hypomobility of parkinson’s remain unknown .
Biochemical Pathways
This compound acts on the dopaminergic pathways in the brain. It is N-demethylated by CYP2B6, 2C8, 3A4, and 3A5. It can also be glucuronidated by various UGTs, or sulfated by SULTs 1A1, 1A2, 1A3, 1E1, and 1B1 . These biochemical transformations affect the drug’s activity and its downstream effects.
Pharmacokinetics
This compound has complex pharmacokinetics and is subject to interindividual variability, particularly for subcutaneous absorption and metabolism . After a single dose in patients with Parkinson’s disease, the onset of a clinical response usually occurs within 7–10 min after the subcutaneous injection and lasts for about 45–60 min . The drug is metabolized in the liver and excreted via the same organ .
Result of Action
The primary result of this compound’s action is the stimulation of regions of the brain involved in motor control . This leads to an improvement in the hypomobility associated with advanced Parkinson’s disease . It also has a wide therapeutic index as large overdoses are necessary for significant toxicity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the drug’s absorption and metabolism can vary among individuals due to genetic differences, age, and health status . Furthermore, the drug’s efficacy can be affected by the patient’s disease state and the presence of other medications .
Analyse Biochimique
Biochemical Properties
Apomorphine hydrochloride acts as a potent central dopamine agonist . It stimulates regions of the brain involved in motor control, particularly the caudate-putamen . This interaction with dopamine D2, D3, and D5 receptors is believed to be responsible for its therapeutic effects .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It is known to stimulate postsynaptic D2-type receptors within the caudate putamen in the brain . This stimulation may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its high binding affinity to dopamine D2, D3, and D5 receptors . Stimulation of D2 receptors in the caudate-putamen, a region of the brain responsible for locomotor control, may be responsible for apomorphine’s action .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are complex. It has a short duration of action and a wide therapeutic index, as large overdoses are necessary for significant toxicity . The effect lasts between 40 - 60 minutes .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages . It has been observed that excessive vomiting, respiratory depression, and sedation can occur with this compound. Dose-dependent hypotension can also be seen .
Metabolic Pathways
This compound is mainly metabolized and excreted by the liver . While the cytochrome P450 system plays a minor role, most of apomorphine’s metabolism happens via auto-oxidation, O-glucuronidation, O-methylation, N-demethylation, and sulfation .
Transport and Distribution
The apparent volume of distribution of subcutaneous apomorphine is 123-404L with an average of 218L . This suggests that once administered, this compound is widely distributed within the body.
Subcellular Localization
The subcellular localization of this compound is primarily within the brain, where it stimulates postsynaptic D2-type receptors within the caudate putamen . This suggests that this compound is targeted to specific compartments or organelles within the cell, particularly those involved in motor control.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le chlorhydrate d'apomorphine peut être synthétisé en chauffant la morphine dans une solution acide, telle que l'acide chlorhydrique . Ce processus implique le réarrangement de la molécule de morphine pour former de l'apomorphine. Les conditions réactionnelles nécessitent généralement une température et un pH contrôlés pour assurer la conversion adéquate de la morphine en apomorphine.
Méthodes de production industrielle : Dans les milieux industriels, la production de chlorhydrate d'apomorphine implique l'utilisation de la chromatographie liquide haute performance (HPLC) pour garantir la pureté et la stabilité du composé . La stabilité du chlorhydrate d'apomorphine en solution est un facteur crucial, car il subit une autoxydation rapide, qui peut être minimisée en utilisant des antioxydants comme l'acide ascorbique et le métabisulfite de sodium .
Analyse Des Réactions Chimiques
Types de réactions : Le chlorhydrate d'apomorphine subit plusieurs types de réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution.
Réactifs et conditions courants :
Oxydation : Le chlorhydrate d'apomorphine est sujet à l'oxydation, en particulier en présence de lumière et d'air.
Réduction : Les réactions de réduction impliquant le chlorhydrate d'apomorphine sont moins courantes mais peuvent se produire dans des conditions spécifiques.
Substitution : Des réactions de substitution peuvent se produire au niveau des groupes hydroxyle de la molécule d'apomorphine, conduisant à la formation de divers dérivés.
Principaux produits formés : Les principaux produits formés à partir de l'oxydation du chlorhydrate d'apomorphine comprennent l'oxoapomorphine, qui se caractérise par une coloration verte en solution .
4. Applications de la Recherche Scientifique
Le chlorhydrate d'apomorphine a un large éventail d'applications de recherche scientifique :
Chimie : Il est utilisé comme composé modèle pour étudier le comportement des agonistes dopaminergiques et leurs interactions avec les récepteurs.
Biologie : Le chlorhydrate d'apomorphine est utilisé pour étudier le rôle de la dopamine dans divers processus biologiques, notamment le contrôle moteur et le comportement.
Médecine : La principale application médicale du chlorhydrate d'apomorphine est le traitement de la maladie de Parkinson, où il aide à gérer les fluctuations motrices et les épisodes « off ».
Industrie : Dans l'industrie pharmaceutique, le chlorhydrate d'apomorphine est utilisé dans le développement de médicaments ciblant les récepteurs dopaminergiques.
5. Mécanisme d'Action
Le chlorhydrate d'apomorphine exerce ses effets en stimulant les récepteurs de la dopamine, en particulier les récepteurs D2 dans la région caudée-putamen du cerveau . Cette stimulation aide à améliorer le contrôle moteur chez les patients atteints de la maladie de Parkinson. De plus, le chlorhydrate d'apomorphine a une affinité modérée pour les récepteurs D3 et D5, ainsi que pour les récepteurs de la sérotonine et les récepteurs α-adrénergiques . Les mécanismes cellulaires exacts par lesquels le chlorhydrate d'apomorphine atténue l'hypomobilité dans la maladie de Parkinson ne sont pas encore entièrement compris .
Composés Similaires :
Lévo-dopa : Un autre précurseur de la dopamine utilisé dans le traitement de la maladie de Parkinson. Contrairement au chlorhydrate d'apomorphine, la lévo-dopa est convertie en dopamine dans le cerveau.
Pramipexole : Un agoniste dopaminergique non-ergoté avec une forte affinité pour les récepteurs D3. Il est utilisé pour traiter la maladie de Parkinson et le syndrome des jambes sans repos.
Ropinirole : Un autre agoniste dopaminergique non-ergoté qui cible les récepteurs D2 et D3. Il est utilisé pour des indications similaires à celles du pramipexole.
Unicité du Chlorhydrate d'Apomorphine : Le chlorhydrate d'apomorphine est unique en raison de son début d'action rapide et de sa courte durée d'effet, ce qui le rend adapté à la gestion des épisodes « off » aigus dans la maladie de Parkinson . Sa capacité à être administré par voie sous-cutanée ou sublinguale offre une flexibilité dans les options de traitement .
Applications De Recherche Scientifique
Apomorphine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of dopamine agonists and their interactions with receptors.
Biology: this compound is used to investigate the role of dopamine in various biological processes, including motor control and behavior.
Medicine: The primary medical application of this compound is in the treatment of Parkinson’s disease, where it helps manage motor fluctuations and “off” episodes.
Industry: In the pharmaceutical industry, this compound is used in the development of drugs targeting dopamine receptors.
Comparaison Avec Des Composés Similaires
Levodopa: Another dopamine precursor used in the treatment of Parkinson’s disease. Unlike apomorphine hydrochloride, levodopa is converted to dopamine in the brain.
Pramipexole: A non-ergoline dopamine agonist with high affinity for D3 receptors. It is used to treat Parkinson’s disease and restless legs syndrome.
Ropinirole: Another non-ergoline dopamine agonist that targets D2 and D3 receptors. It is used for similar indications as pramipexole.
Uniqueness of this compound: this compound is unique in its rapid onset of action and short duration of effect, making it suitable for managing acute “off” episodes in Parkinson’s disease . Its ability to be administered subcutaneously or sublingually provides flexibility in treatment options .
Propriétés
IUPAC Name |
(6aR)-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-18-8-7-10-3-2-4-12-15(10)13(18)9-11-5-6-14(19)17(20)16(11)12/h2-6,13,19-20H,7-9H2,1H3/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWNQDUVQKEIOC-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=C3[C@H]1CC4=C(C3=CC=C2)C(=C(C=C4)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
314-19-2 (hydrochloride anhydrous), 41372-20-7 (hydrochloride hemihydrate) | |
Record name | Apomorphine [BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058004 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8022614 | |
Record name | Apomorphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8022614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Apomorphine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014852 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
MINUTE, WHITE OR GRAYISH WHITE, GLISTENING CRYSTALS OR WHITE POWDER; ODORLESS; SOLN ARE NEUTRAL TO LITMUS; LEVOROTATORY IN DIL ACID; 1 G SOL IN 50 ML WATER, IN ABOUT 50 ML ALCOHOL, & IN ABOUT 20 ML WATER @ 80 °C; PPT BY TANNIC ACID & OTHER ALKALOIDAL PRECIPITANTS & DECOMP BY OXIDIZING AGENTS. /HCL/, Sol in alcohol, acetone, chloroform; slightly sol in water, benzene, ether, petroleum ether, Slightly soluble in hydrochloric acid, ligand; soluble in ethanol, ethyl ether, acetone, benzene, chloroform, alkalies, In water, 1.66X10+4 mg/L at 16 °C, 5.10e-01 g/L | |
Record name | APOMORPHINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3289 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Apomorphine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014852 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Apomorphine is a non-ergoline dopamine agonist with high binding affinity to dopamine D2, D3, and D5 receptors. Stimulation of D2 receptors in the caudate-putamen, a region of the brain responsible for locomotor control, may be responsible for apomorphine's action. However, the means by which the cellular effects of apomorphine treat hypomobility of Parkinson's remain unknown., The exact mechanism of action of apomorphine hydrochloride in the treatment of Parkinson's disease has not been fully elucidated but may involve stimulation of postsynaptic dopamine D2 receptors within the caudate-putamen in the brain. Apomorphine has been shown to improve motor function in an animal model of Parkinson's disease. In particular, apomorphine attenuates the motor deficits associated with neurotoxin (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine ([MPTP])-induced lesions in the ascending nigrostriatal dopaminergic pathway in primates., Apomorphine hydrochloride is a nonergot-derivative dopamine receptor agonist that is structurally and pharmacologically related to dopamine. In in vitro studies, apomorphine hydrochloride demonstrated a higher affinity for the dopamine D4 receptor than for dopamine D2, D3, or D5 receptors. Apomorphine hydrochloride binds with moderate affinity to alpha-adrenergic (alpha1D, alpha2B, alpha2C) receptors but has little or no affinity for dopamine D1 receptors, serotonergic (5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C) receptors, beta1- or beta2-adrenergic receptors, or histamine H1 receptors. /Apomorphine hydrochloride/ | |
Record name | Apomorphine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00714 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | APOMORPHINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3289 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
(6aR)-10-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-11-ol (apocodeine); morphine | |
Record name | APOMORPHINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3289 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Hexagonal plates from chloroform+petroleum ether; rods from ether | |
CAS No. |
58-00-4, 41372-20-7 | |
Record name | (-)-Apomorphine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58-00-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Apomorphine [BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058004 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Apomorphine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00714 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Apomorphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8022614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Apomorphine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.327 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | APOMORPHINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N21FAR7B4S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | APOMORPHINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3289 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Apomorphine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014852 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
195 °C (decomposes), MP: 127-128 °C; specific optical rotation: -88 deg at 24 °C/D (c = 1.12 in 0.1 N HCl) /Diacetate ester/ | |
Record name | APOMORPHINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3289 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Apomorphine hydrochloride acts as a non-ergoline dopamine agonist, exhibiting high selectivity for dopamine receptors, particularly D2, D3, D4, and D5 subtypes []. It exerts its effects by directly stimulating these receptors in various regions of the brain, including the nigrostriatal system, hypothalamus, limbic system, and pituitary gland [].
A: Studies in rats demonstrate that this compound significantly lowers plasma prolactin concentrations []. This effect is likely mediated by the drug's stimulation of dopamine receptors in the tuberoinfundibular pathway, which is known to inhibit prolactin release from the anterior pituitary gland [].
A: Clinical trials highlight the efficacy of this compound, administered subcutaneously, in rapidly improving motor function during "off" periods experienced by patients with advanced Parkinson's disease [, ]. This effect is attributed to its direct stimulation of dopamine receptors in areas of the brain involved in motor control, compensating for the depleted dopamine levels characteristic of the disease [, ].
A: The molecular formula of this compound is C17H17NO2·HCl [, ]. Its molecular weight is 303.79 g/mol [, ].
A: this compound solutions are prone to oxidation, which can be visually identified by the development of a green color []. This oxidation process can be influenced by factors like temperature, pH, and the presence of antioxidants [, ].
A: Refrigeration at 5°C effectively prevents the oxidation of this compound in aqueous solutions for at least one week []. Additionally, incorporating antioxidants like ascorbic acid (100 mg/ml) or sodium bisulfite (0.5-20 mg/ml) can significantly minimize oxidation over 1-3 days at room temperature [].
A: Subcutaneous administration of this compound solutions can lead to the development of hard subcutaneous nodules at the injection site []. These nodules can cause discomfort, restrict available infusion sites, and potentially hinder drug absorption [, ].
A: Research is ongoing to develop formulations with improved tolerability and safety profiles. One approach involves replacing sodium metabisulfite, the antioxidant preservative implicated in nodule formation, with alternative antioxidants []. Additionally, concentrated apomorphine-free base formulations are being investigated as a potential solution [].
ANone: The provided research papers primarily focus on the scientific and clinical aspects of this compound, and do not contain specific details regarding SHE (Safety, Health, and Environment) regulations.
A: this compound is rapidly absorbed following subcutaneous administration, reaching peak plasma concentrations within 8–16 minutes []. It exhibits a bioavailability close to 100%, indicating near-complete absorption [].
A: The plasma half-life of this compound ranges from 34 to 70 minutes [], suggesting relatively rapid elimination from the body.
A: Studies in rabbits demonstrate that intranasal administration of this compound nasal spray achieves bioequivalent area under the curve (AUC) values compared to subcutaneous injection []. Notably, the nasal spray achieves a significantly faster time to peak concentration (Tmax) [].
A: Researchers have employed various animal models, including rats [, ], mice [, ], dogs [, , , , ], cats [, ], and rabbits [] to investigate the pharmacological effects of this compound. These studies have explored its impact on motor function, emetic response, prolactin secretion, and other physiological parameters.
A: Continuous infusion of this compound in a rat model of Huntington's disease demonstrated a significant reduction in involuntary movements []. This finding suggests potential therapeutic benefits for managing chorea, a hallmark symptom of Huntington's disease [].
ANone: The provided research papers do not provide information regarding resistance or cross-resistance mechanisms associated with this compound.
A: Beyond subcutaneous injection, researchers are exploring alternative routes such as oral, sublingual, intravenous, rectal, intranasal, and iontophoretic transdermal administration to optimize its delivery and potentially minimize side effects [].
A: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as fluorescence detection, is frequently employed to quantify this compound levels in biological samples like plasma [, , ]. This technique enables sensitive and specific measurement of the drug for pharmacokinetic studies and therapeutic drug monitoring.
ANone: The provided research papers do not contain information regarding the environmental impact or degradation of this compound.
ANone: The provided research papers do not contain specific details regarding the dissolution rate and solubility of this compound in various media.
A: The provided research papers mention the use of validated analytical methods for determining this compound and related substances. For instance, one study employed a validated RP-HPLC method to determine this compound and its related substance, morphine, in sublingual tablets [].
A: The provided research papers emphasize the importance of quality control in this compound preparations. One study specifically aimed to develop a method for determining this compound and its relative substances in a nasal spray formulation using HPLC [].
ANone: The provided research papers do not discuss the potential immunogenicity of this compound.
ANone: The provided research papers do not discuss any known drug-transporter interactions of this compound.
ANone: The provided research papers do not contain information regarding the potential of this compound to induce or inhibit drug-metabolizing enzymes.
A: this compound is one of several dopamine agonists used in the treatment of Parkinson’s disease. Other dopamine agonists include ropinirole, pramipexole, and rotigotine []. These medications differ in their pharmacokinetic profiles, routes of administration, and potential side effects.
ANone: The provided research papers do not discuss specific strategies for recycling or waste management related to this compound.
A: The provided research papers highlight the use of various research infrastructure and resources in studying this compound. These include animal models [, , , , , , , , , , , , ], analytical techniques like HPLC [, , , ], and clinical assessment scales [].
A: this compound has a long history of use in medicine. It was first synthesized in 1869 and its emetic properties were quickly recognized [, ]. Over time, its potential as a treatment for Parkinson's disease and erectile dysfunction has been extensively studied [, , ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.